molecular formula C13H15BrN2O2 B5728063 1-(2-bromobenzoyl)-4-piperidinecarboxamide

1-(2-bromobenzoyl)-4-piperidinecarboxamide

Cat. No. B5728063
M. Wt: 311.17 g/mol
InChI Key: KXOPLRLDNBIMCE-UHFFFAOYSA-N
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Description

“1-(2-bromobenzoyl)-4-piperidinecarboxamide” is a compound that likely contains a bromobenzoyl group and a piperidinecarboxamide group . Bromobenzoyl compounds are often used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “1-(2-bromobenzoyl)-4-piperidinecarboxamide” were not found, bromobenzoyl compounds are often synthesized through reactions involving benzoyl chlorides .


Molecular Structure Analysis

The molecular structure of “1-(2-bromobenzoyl)-4-piperidinecarboxamide” would likely involve a benzene ring substituted with a bromomethyl group .


Chemical Reactions Analysis

Bromobenzoyl compounds can participate in various chemical reactions, including nucleophilic substitution reactions .

Scientific Research Applications

Synthesis of Polycyclic Indolines

1-(2-bromobenzoyl)-4-piperidinecarboxamide: is utilized in the synthesis of highly functionalized polycyclic indolines. This process involves the cleavage of CAr–Br bonds under mild conditions, facilitated by cooperative visible-light mediated and NHC-catalyzed dearomative arylation-acylation . The resulting indolines have potential applications in medicinal chemistry due to their structural complexity and biological activity.

Proteomics Research

In proteomics, this compound serves as a specialty product for research applications. It’s used in the study of protein structure and function, particularly in the identification and quantification of proteins, as well as the investigation of protein-protein interactions and dynamics .

Antimicrobial Activity

Recent studies have shown that galactoside-based molecules enhanced with acyl moieties like 2-bromobenzoyl exhibit significant antimicrobial activity. These molecules target specific bacterial strains and are promising candidates for the development of new antibiotics .

Pharmaceutical Research

In pharmaceutical research, derivatives of 1-(2-bromobenzoyl)-4-piperidinecarboxamide are explored for their potential as therapeutic agents. They are particularly investigated for their role as inhibitors in signaling pathways relevant to diseases such as cancer .

Material Science

This compound is also significant in material science, where it’s used in the synthesis of new materials with potential applications in various industries. Its derivatives can be used to modify surface properties or to create new polymers with unique characteristics .

Environmental Applications

In environmental science, 1-(2-bromobenzoyl)-4-piperidinecarboxamide and its derivatives are studied for their impact on the environment and their potential use in the development of environmentally friendly materials. Researchers focus on understanding its degradation, toxicity, and long-term environmental effects .

Safety and Hazards

Bromobenzoyl compounds can be hazardous. For example, 2-bromobenzoyl chloride is classified as a skin corrosive and eye irritant .

properties

IUPAC Name

1-(2-bromobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c14-11-4-2-1-3-10(11)13(18)16-7-5-9(6-8-16)12(15)17/h1-4,9H,5-8H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOPLRLDNBIMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromobenzoyl)piperidine-4-carboxamide

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